molecular formula C8H6O4 B2676767 3-(5-formylfuran-2-yl)prop-2-enoic acid CAS No. 20079-35-0

3-(5-formylfuran-2-yl)prop-2-enoic acid

Cat. No.: B2676767
CAS No.: 20079-35-0
M. Wt: 166.132
InChI Key: FGUHOWUXUZYZKP-ONEGZZNKSA-N
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Description

3-(5-formylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol It is characterized by the presence of a furan ring substituted with a formyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-formylfuran-2-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the formylation of furan followed by a Knoevenagel condensation reaction with malonic acid or its derivatives. The reaction conditions often involve the use of catalysts such as piperidine or pyridine and solvents like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-formylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-formylfuran-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-formylfuran-2-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-carboxyfuran-2-yl)prop-2-enoic acid
  • 3-(5-hydroxymethylfuran-2-yl)prop-2-enoic acid
  • 3-(5-bromofuran-2-yl)prop-2-enoic acid

Uniqueness

3-(5-formylfuran-2-yl)prop-2-enoic acid is unique due to its formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

3-(5-Formylfuran-2-yl)prop-2-enoic acid, also known as (2E)-3-(5-formylfuran-2-yl)prop-2-enoic acid, is an organic compound with the molecular formula C₈H₆O₄. It features a furan moiety and a prop-2-enoic acid structure, which contribute to its unique chemical properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Formyl Group : A carbonyl group (–CHO) attached to the furan, which enhances reactivity.
  • Prop-2-enoic Acid Backbone : The presence of a double bond contributes to its potential biological interactions.

This compound's molar mass is approximately 166.13 g/mol, and its unique configuration allows for diverse interactions within biological systems.

Antioxidant Properties

Several studies have highlighted the antioxidant potential of compounds similar to this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The furan moiety has been associated with radical scavenging activities, suggesting that this compound may exhibit similar properties .

Anti-inflammatory Effects

Research indicates that derivatives of furan-containing compounds can modulate inflammatory responses. For instance, studies involving formyl peptide receptors (FPRs), which are implicated in inflammation, suggest that compounds with formyl groups can act as agonists or antagonists in inflammatory pathways. This mechanism may be relevant for this compound, potentially positioning it as a candidate for anti-inflammatory therapies .

Case Studies and Research Findings

StudyFocusKey Findings
Crocetti et al. (2021)Anti-inflammatory activityEvaluated furan derivatives in a rat model; showed significant reduction in inflammatory markers .
Migeotte et al. (2006)FPR modulationExplored the role of FPRs in inflammation; indicated potential for formyl group-containing compounds to influence immune responses .
ResearchGate StudyAntimicrobial propertiesSuggested that furan derivatives possess broad-spectrum antimicrobial activity; specific mechanisms remain under investigation .

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Condensation Reactions : Utilizing furan-aldehyde derivatives in the presence of catalysts like NaOH.
  • Knoevenagel Condensation : A method combining aldehydes with active methylene compounds to yield α,β-unsaturated acids.

These synthetic approaches reflect the compound's versatility and potential for further functionalization, enhancing its biological activity .

Properties

IUPAC Name

(E)-3-(5-formylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUHOWUXUZYZKP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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